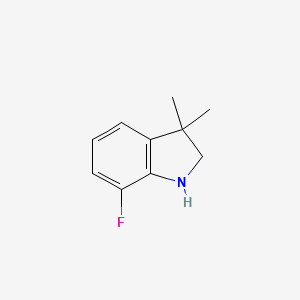
7-Fluoro-3,3-dimethylindoline
Overview
Description
Scientific Research Applications
Fluorine in Quinazolinone Compounds :
- A study investigated the interaction of 7-fluoro-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one with lysozyme, highlighting the importance of fluorine in these compounds. The interaction was examined using spectrophotometric studies, circular dichroism, NMR, and molecular docking. This research has implications for understanding how fluorine-substituted compounds interact with proteins, which is crucial in drug design and biochemical applications (Hemalatha et al., 2016).
Synthesis of Fluoro-Substituted Indoles :
- The synthesis of 3-fluoro-2-hetarylindoles and 3,3-difluoro-2-hetarylindolines was described in a study that involved the formation of 3,3-difluoroindolium ions. This research is significant for the development of new fluorinated indole compounds, which could have applications in materials science and pharmaceuticals (Fong et al., 2015).
Photo-driven Near-IR Fluorescence Switch :
- Research focused on the synthesis of a squarine-spiropyran dyad, incorporating 3,3-dimethylindoline units, for developing near-infrared fluorescence switch molecules. These molecules have potential applications in optical data storage and imaging technologies (Doddi et al., 2015).
Physical and Photophysical Characterization of BODIPY Phosphatidylcholine :
- A study investigated the properties of a BODIPY fluorophore, which includes 7-fluoro-3,3-dimethylindoline as part of its structure. This research is important in cell biology, particularly in understanding the behavior of lipids in cellular membranes (Dahim et al., 2002).
Fluorescent Probe for Hypochlorite Ion Recognition :
- Another study synthesized a fluorescent probe based on 7-((Hydroxyimino)methyl)-1,10-phenanthroline-4-carbaldehyde oxime, starting from 4,7-dimethyl-1,10-phenanthroline, for detecting hypochlorite ion in aqueous solutions. This research contributes to the development of sensitive detection methods for specific ions in environmental and biological systems (Algi, 2016).
Antimycobacterial Activities of Novel Fluoroquinolones :
- A study synthesized and evaluated the antimycobacterial activities of novel fluoroquinolones, which involved derivatives of 7-fluoro-quinolin-4-yl compounds. These findings are significant in the development of new drugs for treating tuberculosis (Senthilkumar et al., 2009).
properties
IUPAC Name |
7-fluoro-3,3-dimethyl-1,2-dihydroindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c1-10(2)6-12-9-7(10)4-3-5-8(9)11/h3-5,12H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIBARJZPQQAGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C1C=CC=C2F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001261023 | |
| Record name | 7-Fluoro-2,3-dihydro-3,3-dimethyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001261023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-3,3-dimethylindoline | |
CAS RN |
866208-25-5 | |
| Record name | 7-Fluoro-2,3-dihydro-3,3-dimethyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866208-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Fluoro-2,3-dihydro-3,3-dimethyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001261023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

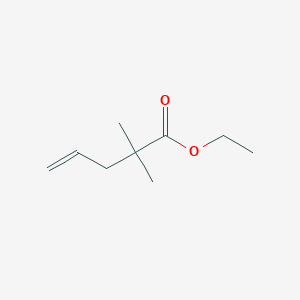
![Propanamide, N-[3-(dimethylamino)propyl]-3-[[3-(dimethylamino)propyl]amino]-](/img/structure/B3290567.png)
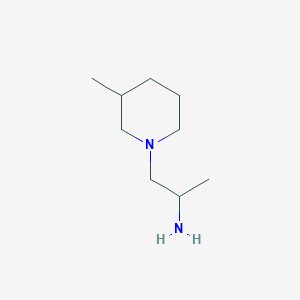
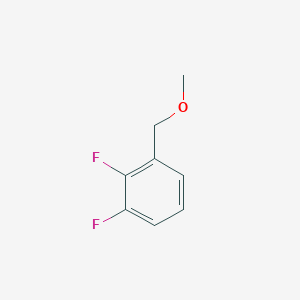
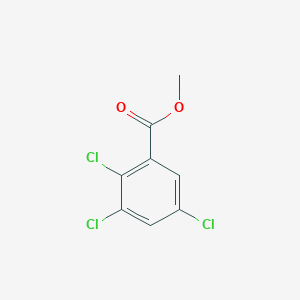
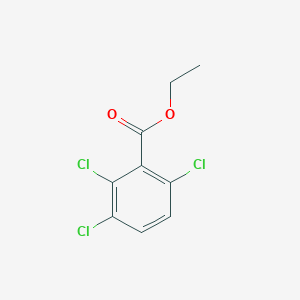
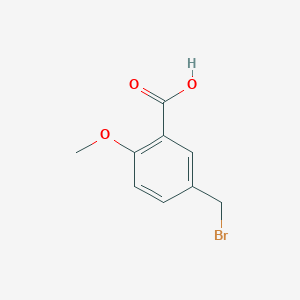
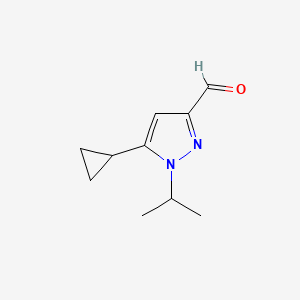
![(1R,3S,5S)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B3290610.png)
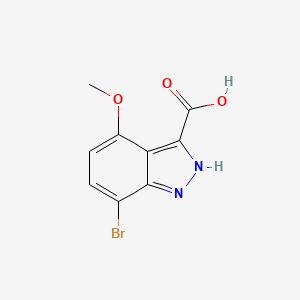
![3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B3290619.png)
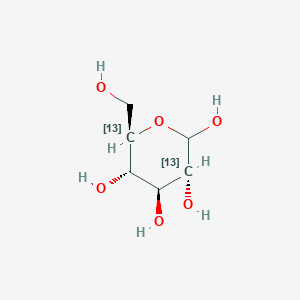
![2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-2-yl}thio)-N-(2-phenylethyl)acetamide](/img/structure/B3290621.png)
![N-(4-ethylphenyl)-2-[[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3290627.png)